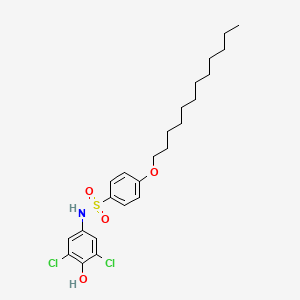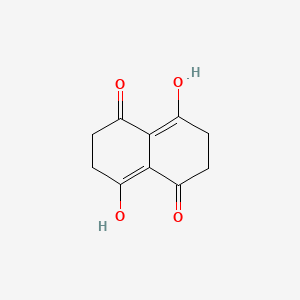
4,8-Dihydroxy-2,3,6,7-tetrahydronaphthalene-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dihydroxy-2,3,6,7-tetrahydronaphthalene-1,5-dione is a chemical compound with the molecular formula C10H10O4 It is a derivative of naphthalene, characterized by the presence of hydroxyl groups and carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dihydroxy-2,3,6,7-tetrahydronaphthalene-1,5-dione can be achieved through several methods. One common approach involves the oxidation of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol using Frémy’s salt . This reaction typically requires controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using suitable oxidizing agents. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,8-Dihydroxy-2,3,6,7-tetrahydronaphthalene-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include Frémy’s salt and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as nitrobenzoyl chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of tetrahydronaphthalenediols.
Substitution: Formation of nitrobenzoyl derivatives.
Scientific Research Applications
4,8-Dihydroxy-2,3,6,7-tetrahydronaphthalene-1,5-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,8-Dihydroxy-2,3,6,7-tetrahydronaphthalene-1,5-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carbonyl groups play a crucial role in these interactions, facilitating binding and subsequent biochemical effects. The compound may modulate specific pathways, leading to its observed biological activities .
Comparison with Similar Compounds
- 1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene
- 1,2,3,4-Tetrahydronaphthalene
- 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin
- 1-Naphthalenamine, 5,6,7,8-tetrahydro-
Uniqueness: 4,8-Dihydroxy-2,3,6,7-tetrahydronaphthalene-1,5-dione stands out due to its specific arrangement of hydroxyl and carbonyl groups, which confer unique chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a compound of significant interest in various research fields.
Properties
CAS No. |
141456-21-5 |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
4,8-dihydroxy-2,3,6,7-tetrahydronaphthalene-1,5-dione |
InChI |
InChI=1S/C10H10O4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h11,14H,1-4H2 |
InChI Key |
PYWAROZRMDGQQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(CCC(=O)C2=C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


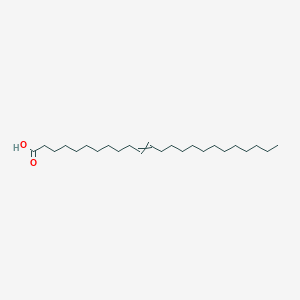
![{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane](/img/structure/B14264321.png)
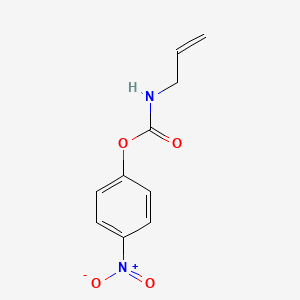
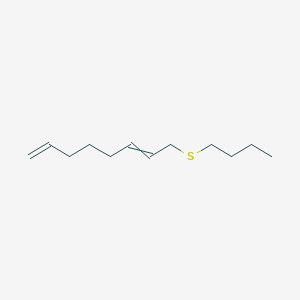
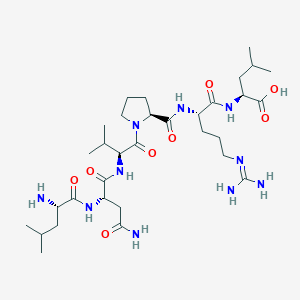
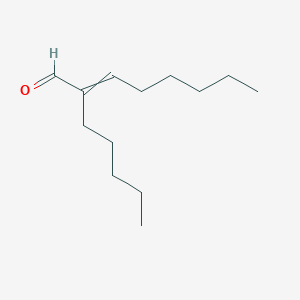
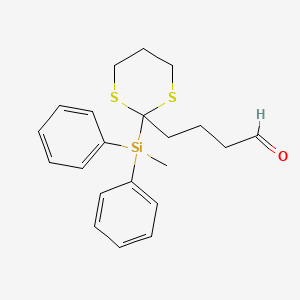
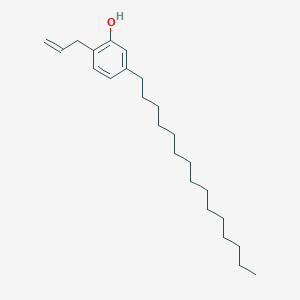
![(S)-2-[(S)-2-((S)-2-Benzyloxycarbonylamino-3-methyl-butyrylamino)-propionylamino]-succinic acid](/img/structure/B14264357.png)
![Benzene, [[1-(azidomethyl)cyclopentyl]seleno]-](/img/structure/B14264367.png)

![2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole](/img/structure/B14264378.png)

